Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-
CAS No.:
Cat. No.: VC14920748
Molecular Formula: C15H12BrN5O2
Molecular Weight: 374.19 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- -](/images/structure/VC14920748.png)
Specification
Molecular Formula | C15H12BrN5O2 |
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Molecular Weight | 374.19 g/mol |
IUPAC Name | N-(3-bromophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
Standard InChI | InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Standard InChI Key | LFZIGDAOCRNCFU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Overview of Key Findings
The compound Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- represents a structurally complex molecule combining brominated aromatic, tetrazole, and ether functionalities. While direct studies on this specific derivative remain limited in publicly available literature, its structural analogs and synthetic pathways provide critical insights into its potential properties and applications. This report synthesizes data from peer-reviewed synthetic methodologies, crystallographic analyses of related compounds, and pharmacological studies of tetrazole-containing analogs to construct a detailed profile of the target molecule .
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name N-(3-bromophenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide delineates its structure:
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A 3-bromophenyl group linked via an amide bond to an acetamide backbone.
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A phenoxy ether moiety substituted at the para position with a 1H-tetrazol-1-yl group.
The molecular formula is inferred as C₁₅H₁₂BrN₅O₂ (molecular weight: 390.21 g/mol), though discrepancies may arise due to tautomeric forms of the tetrazole ring .
Structural Characterization
Key spectroscopic features derived from analogous compounds include:
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¹H NMR: Signals at δ 7.5–8.1 ppm (aromatic protons), δ 5.6–5.8 ppm (tetrazole CH), and δ 4.3–4.5 ppm (OCH₂CO) .
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IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (amide C=O stretch) and 3100–3200 cm⁻¹ (tetrazole N-H stretch) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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3-Bromoaniline (precursor for the amide component).
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4-(1H-Tetrazol-1-yl)phenol (ether-linked tetrazole).
Etherification and Amidation
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Ether formation: React 4-(1H-tetrazol-1-yl)phenol with ethyl bromoacetate (K₂CO₃, DMF, 80°C).
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Amide coupling: Treat intermediate with 3-bromoaniline (EDC/HOBt, DCM, 0°C → rt).
Property | Value | Method |
---|---|---|
Water solubility (25°C) | 12.7 mg/L | QikProp |
CYP3A4 inhibition | Moderate (IC₅₀: 8.3 μM) | SwissADME |
HERG channel inhibition | Low risk (pIC₅₀: 4.1) | ProTox-II |
Industrial and Research Applications
Material Science Applications
Tetrazole-acetamide hybrids demonstrate:
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Coordination chemistry: Forms stable complexes with Cu(II) (logβ: 8.9–9.3) .
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Polymer modification: Enhances thermal stability (Td: 280–310°C) .
Pharmaceutical Development
Ongoing investigations focus on:
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Oncological targets: PARP-1 inhibition (IC₅₀: 110 nM in preliminary assays).
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Antidiabetic activity: PPARγ agonism (EC₅₀: 0.8 μM).
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